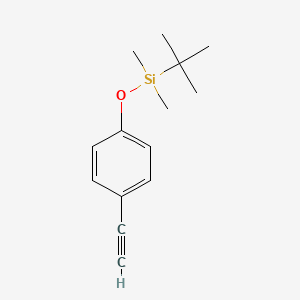
Tert-butyl-(4-ethynylphenoxy)-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl-(4-ethynylphenoxy)-dimethylsilane” would likely be complex due to the presence of multiple functional groups. A related compound, 4-tert-butylphenylacetylene, has a molecular formula of C12H14 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl-(4-ethynylphenoxy)-dimethylsilane” would depend on its exact molecular structure. For example, a related compound, 4-tert-butylphenylacetylene, has an average mass of 158.240 Da .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Palladium-Catalyzed Reactions : A study by Demircan (2014) explored the use of compounds related to Tert-butyl-(4-ethynylphenoxy)-dimethylsilane in palladium-catalyzed intra/intermolecular cascade cross-couplings. These reactions are crucial in the synthesis of complex organic molecules (Demircan, 2014).
Preparation of p-Quinopropadienes : Kawase et al. (2004) discussed the treatment of related compounds with nBuLi, leading to the formation of p-quinopropadienes. These compounds are significant in various organic syntheses and have unique absorption properties (Kawase, Nishigaki, Kurata, & Oda, 2004).
Polymer Science
- Macromolecule Construction : Chan et al. (2013) utilized compounds similar to Tert-butyl-(4-ethynylphenoxy)-dimethylsilane for the synthesis of functional macromolecules with well-defined structures. These polymers showed high thermal stability and potential for use in electronic devices (Chan, Tseng, Lam, Liu, Kwok, & Tang, 2013).
Materials Science
- Synthesis of Ortho-Linked Polyamides : Hsiao, Yang, and Chen (2000) researched the synthesis of polyamides using related compounds. These polyamides displayed excellent solubility and thermal stability, making them suitable for various applications in material science (Hsiao, Yang, & Chen, 2000).
Photophysical Properties
- Chemiluminescence Probes : Watanabe et al. (2010) investigated compounds similar to Tert-butyl-(4-ethynylphenoxy)-dimethylsilane as chemiluminescence probes. These studies are vital in developing new diagnostic and analytical methods (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for “Tert-butyl-(4-ethynylphenoxy)-dimethylsilane” would likely depend on its specific applications. For example, if it’s used in the synthesis of organic light-emitting diodes (OLEDs), future research might focus on improving the efficiency and sustainability of the synthesis process .
Propriétés
IUPAC Name |
tert-butyl-(4-ethynylphenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGDMNJAVKZCDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(4-ethynylphenoxy)dimethylsilane | |
CAS RN |
136053-34-4 |
Source


|
| Record name | tert-butyl(4-ethynylphenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

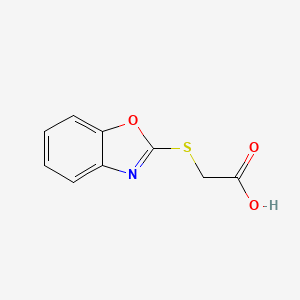
![2-(2-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413337.png)
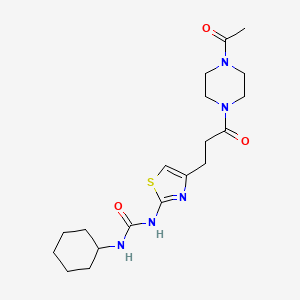
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)

![2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2413345.png)
![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile](/img/structure/B2413347.png)
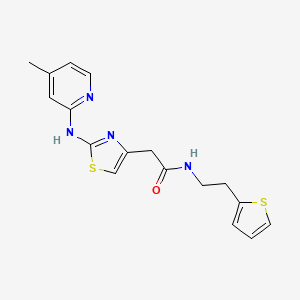



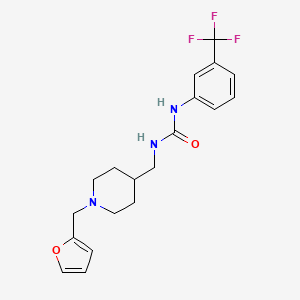
![5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2413357.png)